3-Bromo-2-cyclobutoxypyridine CAS number
3-Bromo-2-cyclobutoxypyridine CAS number
An In-Depth Technical Guide to 3-Bromo-2-cyclobutoxypyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-Bromo-2-cyclobutoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. While public domain data on this specific molecule is scarce, this document leverages established chemical principles and data from structurally analogous compounds to offer a predictive overview of its properties, synthesis, potential applications, and handling protocols. The primary focus is to equip researchers with a foundational understanding for future investigation and development involving this and similar scaffolds.
Part 1: Compound Identification and Current Status
A thorough search of prominent chemical databases reveals that 3-Bromo-2-cyclobutoxypyridine does not have a publicly listed CAS (Chemical Abstracts Service) number at the time of this writing. The PubChem database entry for the compound, while providing a predicted molecular structure and formula, explicitly notes the absence of available literature data.[1] This indicates that 3-Bromo-2-cyclobutoxypyridine is likely a novel compound that is not widely synthesized or commercially available, representing an opportunity for novel research and development.
Structural and Physicochemical Data (Predicted)
The fundamental properties of 3-Bromo-2-cyclobutoxypyridine have been predicted using computational models. These values provide a baseline for experimental design and analytical method development.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₀BrNO | PubChemLite[1] |
| Molecular Weight | 228.09 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 226.99458 Da | PubChemLite[1] |
| XlogP | 2.8 | PubChemLite[1] |
| InChI Key | FFKOZSRDMOJHEG-UHFFFAOYSA-N | PubChemLite[1] |
| SMILES | C1CC(C1)OC2=C(C=CC=N2)Br | PubChemLite[1] |
Part 2: Proposed Synthesis and Mechanistic Rationale
Given the absence of published synthetic routes, a logical and efficient approach for the preparation of 3-Bromo-2-cyclobutoxypyridine is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a suitable alkyl or aryl halide.
Proposed Synthetic Pathway
The most direct pathway involves the reaction of a 3-bromo-2-halopyridine (preferably 2-chloro or 2-fluoro for enhanced reactivity) with cyclobutanol in the presence of a strong base.
Caption: Proposed Synthesis Workflow for 3-Bromo-2-cyclobutoxypyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful formation of the product can be monitored by TLC and confirmed by analytical techniques such as NMR and Mass Spectrometry.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), 10 mL per 1 mmol of limiting reagent).
-
Alkoxide Formation: Add cyclobutanol (1.2 equivalents) to the solvent. Cool the mixture to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents), portion-wise.
-
Causality: The use of a strong, non-nucleophilic base is critical to deprotonate the cyclobutanol, forming the cyclobutoxide nucleophile. Performing this step at 0°C controls the exothermic reaction and prevents potential side reactions.
-
-
Nucleophilic Substitution: After stirring for 30 minutes at 0°C, add a solution of 3-Bromo-2-chloropyridine (1.0 equivalent) in the same anhydrous solvent dropwise.[2][3]
-
Causality: The 2-chloro substituent serves as a good leaving group for the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom activates the C2 position for nucleophilic attack.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux (typically 60-80°C, solvent-dependent) while monitoring progress via Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and cautiously quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.
Part 3: Potential Applications in Drug Discovery
The 3-bromo-2-alkoxypyridine scaffold is a valuable building block in medicinal chemistry.[4] The bromine atom at the 3-position serves as a versatile synthetic "handle" for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.
-
Pharmaceutical Synthesis: This compound can act as a key intermediate in the synthesis of more complex molecules, including those targeting neurological disorders or used as enzyme inhibitors.[2]
-
Agrochemical Development: Similar structures are utilized in the development of modern herbicides and fungicides.[2]
Cross-Coupling Potential
The presence of the C-Br bond is the most significant feature for drug development professionals, enabling late-stage functionalization to build structure-activity relationships (SAR).
Caption: Key Cross-Coupling Reactions for SAR Exploration.
Part 4: Inferred Safety Profile and Handling
While no specific Safety Data Sheet (SDS) exists for 3-Bromo-2-cyclobutoxypyridine, a reliable safety profile can be inferred from the known hazards of its structural analogs, such as 3-bromopyridine and other halogenated pyridines.[5][6][7]
Summary of Anticipated Hazards
| Hazard Class | Description | References |
| Acute Toxicity (Oral) | Likely harmful if swallowed. | [6] |
| Skin Corrosion/Irritation | Expected to cause skin irritation. | [5][6] |
| Eye Damage/Irritation | Expected to cause serious eye irritation or damage. | [6] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of vapors or dust. | [6][8] |
| Flammability | Likely a combustible liquid, similar to other brominated pyridines. | [5][6] |
Recommended Handling and PPE
Based on the inferred hazards, the following precautions are mandatory:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][8] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[6]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[10]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[8]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from heat, sparks, open flames, and strong oxidizing agents.[5][8]
Conclusion
3-Bromo-2-cyclobutoxypyridine represents an under-explored chemical entity with significant potential as a building block in pharmaceutical and agrochemical research. While it currently lacks an assigned CAS number and published experimental data, this guide provides a robust, predictive framework based on established chemical principles. The proposed synthesis via Williamson ether synthesis is highly feasible, and the compound's true value lies in the versatility of its C-Br bond for diversification through modern cross-coupling chemistry. Researchers working with this molecule should adhere to the stringent safety protocols inferred from its structural analogs to ensure safe and effective investigation.
References
-
Alfa Aesar. (2026). SAFETY DATA SHEET. [Link]
-
PubChemLite. 3-bromo-2-cyclobutoxypyridine (C9H10BrNO). [Link]
-
Oakwood Chemical. 3-Bromo-2-methoxypyridine. [Link]
-
PubChem. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324. [Link]
-
ResearchGate. (2006). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Custom Synthesis with 3-Bromo-2-methylpyridine: Opportunities for Innovation. [Link]
-
PubMed. (2015). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 3-Bromo-2-fluoropyridine in Modern Drug Discovery. [Link]
Sources
- 1. PubChemLite - 3-bromo-2-cyclobutoxypyridine (C9H10BrNO) [pubchemlite.lcsb.uni.lu]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 3-Bromo-2-chloropyridine 98 52200-48-3 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
